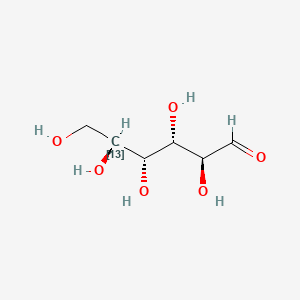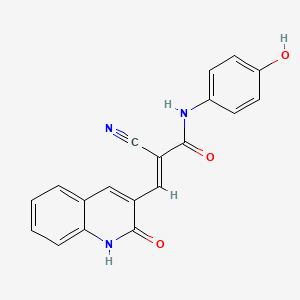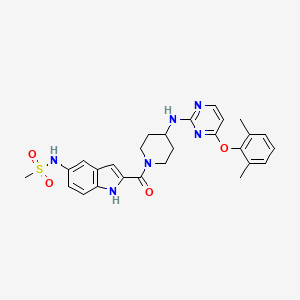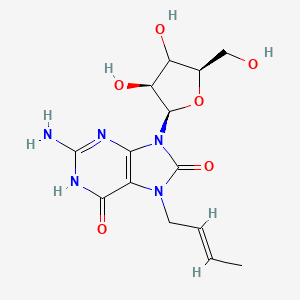![molecular formula C13H19BN2O4 B12396293 [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its ability to form stable complexes with diols, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid typically involves the reaction of an appropriate amine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of boronic acids often involves the use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for the efficient synthesis of boronic acid derivatives with high throughput and minimal waste.
化学反応の分析
Types of Reactions
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under mild conditions, making them suitable for a wide range of substrates.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, and substituted boronic acids. These products are valuable intermediates in organic synthesis and medicinal chemistry.
科学的研究の応用
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the study of enzyme inhibition, particularly proteasome inhibitors.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit proteasome activity.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid involves its ability to form stable complexes with diols and other nucleophiles. This property allows it to inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s boronic acid moiety is particularly effective at forming reversible covalent bonds with serine and threonine residues in enzyme active sites .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the amino and oxo groups.
4-Phenylbutylboronic acid: Similar but with a different substituent on the boronic acid moiety.
Aminomethylboronic acid: Contains an amino group but lacks the phenyl and butanoyl groups.
Uniqueness
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring selective enzyme inhibition and complex formation with diols.
特性
分子式 |
C13H19BN2O4 |
|---|---|
分子量 |
278.11 g/mol |
IUPAC名 |
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid |
InChI |
InChI=1S/C13H19BN2O4/c15-12(17)9-11(14(19)20)16-13(18)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11,19-20H,4,7-9H2,(H2,15,17)(H,16,18)/t11-/m1/s1 |
InChIキー |
ZOECZWCWNQKVEB-LLVKDONJSA-N |
異性体SMILES |
B([C@@H](CC(=O)N)NC(=O)CCCC1=CC=CC=C1)(O)O |
正規SMILES |
B(C(CC(=O)N)NC(=O)CCCC1=CC=CC=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)







